An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-3-ol: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-3-ol: Properties, Synthesis, and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the basic properties of 2,3,4,9-tetrahydro-1H-carbazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on closely related analogs, including the parent compound 2,3,4,9-tetrahydro-1H-carbazole and its isomers, to infer its characteristics. All data presented for the target compound should be considered estimates pending experimental verification.
Core Chemical and Physical Properties
The fundamental properties of 2,3,4,9-tetrahydro-1H-carbazol-3-ol are summarized in Table 1. For comparative purposes, data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, is also included.
| Property | 2,3,4,9-Tetrahydro-1H-carbazol-3-ol (Inferred/Calculated) | 2,3,4,9-Tetrahydro-1H-carbazole (Experimental) |
| CAS Number | 14384-34-0 | 942-01-8[1] |
| Molecular Formula | C₁₂H₁₃NO | C₁₂H₁₃N[1] |
| Molecular Weight | 187.24 g/mol | 171.24 g/mol [1] |
| Melting Point | Not available | 118-120 °C |
| Boiling Point | Not available | 325-330 °C |
| Solubility | Expected to be sparingly soluble in water, with increased solubility in organic solvents like methanol, ethanol, and DMSO. | Insoluble in water; Soluble in methanol. |
| Appearance | Expected to be a crystalline solid. | Beige crystalline powder. |
Synthesis and Experimental Protocols
Inferred Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol
The proposed synthetic pathway involves two main stages: the Fischer indole synthesis to create the tetrahydrocarbazole core, followed by functional group manipulations to yield the desired 3-hydroxy derivative.
Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole (Parent Compound)
A well-established method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[3][4]
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Reactants: Phenylhydrazine and cyclohexanone.
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Catalyst/Solvent: Typically an acid catalyst such as glacial acetic acid[3] or an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)].[4]
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General Procedure (using acetic acid):
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A mixture of cyclohexanone and glacial acetic acid is heated.
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Phenylhydrazine is added dropwise to the heated mixture.
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The reaction mixture is refluxed for a short period (e.g., 30 minutes).
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The mixture is then poured into ice-cold water, leading to the precipitation of the crude product.
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The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like methanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[3]
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Step 2: Oxidation to 2,3,4,9-Tetrahydro-1H-carbazol-3-one (Hypothetical)
This step is a necessary precursor to the final reduction. While a specific protocol for the 3-oxo derivative is not detailed in the provided results, allylic oxidation methods could be employed.
Step 3: Reduction to 2,3,4,9-Tetrahydro-1H-carbazol-3-ol
Based on the synthesis of the isomeric 2,3,4,9-tetrahydro-1H-carbazol-1-ol, the following protocol is proposed.[2]
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Reactant: 2,3,4,9-tetrahydro-1H-carbazol-3-one.
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Reducing Agent: Sodium borohydride (NaBH₄).
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Solvent System: A mixture of tetrahydrofuran (THF) and methanol (MeOH).
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General Procedure:
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An oven-dried Schlenk tube is charged with 2,3,4,9-tetrahydro-1H-carbazol-3-one under an inert atmosphere (e.g., dry N₂).
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The ketone is dissolved in a mixture of dry THF and dry MeOH.
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Sodium borohydride is added portion-wise to the solution at room temperature (approximately 20 °C).
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvents are removed under reduced pressure.
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The residue is worked up by adding distilled water and extracting with a suitable organic solvent like dichloromethane (DCM).
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The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by flash column chromatography on silica gel to yield the racemic 2,3,4,9-tetrahydro-1H-carbazol-3-ol.[2]
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Spectroscopic Characterization (Anticipated)
While specific spectral data for 2,3,4,9-tetrahydro-1H-carbazol-3-ol is not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound, which could be obtained upon request.[5]
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¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a broad singlet for the N-H proton of the indole, a signal for the hydroxyl proton, and a series of multiplets for the aliphatic protons on the cyclohexanol ring.
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¹³C NMR: The spectrum should display signals for the aromatic carbons, with those bonded to the nitrogen atom being deshielded, and signals for the aliphatic carbons of the cyclohexanol ring. The carbon bearing the hydroxyl group would be shifted downfield compared to the other aliphatic carbons.
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Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the indole ring (around 3400 cm⁻¹), O-H stretching of the alcohol (a broad band around 3300 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.24. Fragmentation patterns would likely involve the loss of water and fragmentation of the cyclohexanol ring.
Biological Activities and Potential Signaling Pathways
The carbazole nucleus is a well-known pharmacophore present in numerous biologically active compounds.[6] Derivatives of tetrahydrocarbazole have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][6]
The introduction of an oxygenated substituent, such as a hydroxyl group, has been noted to potentially increase the biological activity of carbazole derivatives.[3] While the specific biological targets of 2,3,4,9-tetrahydro-1H-carbazol-3-ol have not been elucidated, its structural similarity to other bioactive carbazoles suggests several potential areas for investigation.
Potential Therapeutic Applications:
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Anticancer Activity: Many carbazole alkaloids and their synthetic derivatives have demonstrated anticancer properties, often through mechanisms involving DNA intercalation or the inhibition of topoisomerase enzymes.[3]
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Neuroprotective and Cholinesterase Inhibition: Certain tetrahydrocarbazole derivatives have been investigated as selective inhibitors of acetylcholinesterase or butyrylcholinesterase, which are key targets in the management of Alzheimer's disease.
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Antimicrobial and Antiviral Activity: The carbazole scaffold is present in compounds with documented antimicrobial and antiviral effects.
Given the potential for anticancer activity, a generalized signaling pathway that is often modulated by carbazole derivatives is the apoptosis pathway.
Conclusion
2,3,4,9-Tetrahydro-1H-carbazol-3-ol represents a promising scaffold for further investigation in drug discovery. While direct experimental data is currently sparse, its synthesis is feasible through established chemical transformations. Based on the known bioactivities of related carbazole compounds, this molecule warrants further exploration for its potential anticancer, neuroprotective, and antimicrobial properties. The information provided in this guide serves as a foundational resource to stimulate and direct future research into this intriguing compound.
References
- 1. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 2. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. 14384-34-0|2,3,4,9-Tetrahydro-1H-carbazol-3-ol|BLD Pharm [bldpharm.com]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
